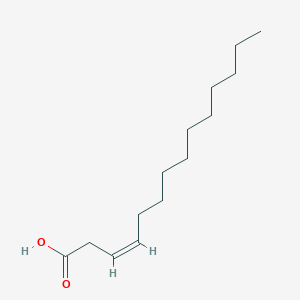3-Tetradecenoic acid
CAS No.: 6269-40-5
Cat. No.: VC1770788
Molecular Formula: C14H26O2
Molecular Weight: 226.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6269-40-5 |
|---|---|
| Molecular Formula | C14H26O2 |
| Molecular Weight | 226.35 g/mol |
| IUPAC Name | (Z)-tetradec-3-enoic acid |
| Standard InChI | InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h11-12H,2-10,13H2,1H3,(H,15,16)/b12-11- |
| Standard InChI Key | KYQLBACAKNAOOC-QXMHVHEDSA-N |
| Isomeric SMILES | CCCCCCCCCC/C=C\CC(=O)O |
| SMILES | CCCCCCCCCCC=CCC(=O)O |
| Canonical SMILES | CCCCCCCCCCC=CCC(=O)O |
Introduction
Chemical Structure and Basic Properties
3-Tetradecenoic acid is a 14-carbon fatty acid with the molecular formula C14H26O2 and a molecular weight of 226.35 g/mol . The compound features a carboxylic acid group (-COOH) at one end of the carbon chain and a double bond between the third and fourth carbon atoms. The presence of this double bond can exist in either the trans (E) or cis (Z) configuration, creating distinct isomers with different physical properties and biological activities.
The chemical structure can be represented by the SMILES notation: C(C\C=C\CCCCCCCCCC)(=O)O for the trans isomer . This structural arrangement gives the molecule its distinctive properties and reactivity patterns.
Physical and Chemical Properties
The physical and chemical properties of 3-tetradecenoic acid are essential for understanding its behavior in various biological and chemical contexts. The following table summarizes the key properties of this compound:
These properties indicate that 3-tetradecenoic acid would exist as a waxy solid or oil near room temperature, consistent with other medium-chain fatty acids with similar structures.
Nomenclature and Identification
3-Tetradecenoic acid is registered in various chemical databases and is known by several synonyms, reflecting different naming conventions in biochemistry and organic chemistry.
Alternative Names and Identifiers
The compound can be identified through several naming systems and database identifiers:
The delta notation "14:1-delta-3t" provides a concise way to describe the fatty acid structure, indicating a 14-carbon chain with one double bond at the delta-3 position in the trans configuration.
Isomeric Forms and Structural Characteristics
3-Tetradecenoic acid can exist in different isomeric forms, primarily distinguished by the configuration of the double bond between the third and fourth carbon atoms.
Trans vs. Cis Configuration
The trans isomer (E-3-tetradecenoic acid) has hydrogen atoms on opposite sides of the double bond, creating a more linear molecular structure. This configuration affects its physical properties and biological interactions. The trans isomer is also known as goshuyic acid .
Research indicates significant differences in how enzymes interact with the different isomers of tetradecenoic acids. For instance, the positioning of the double bond and whether it is in cis or trans configuration dramatically affects how the compound interacts with acyl-CoA synthetases (fatty acid activation proteins or Faaps) .
Biological Activity and Enzyme Interactions
The biological roles of 3-tetradecenoic acid relate primarily to its interactions with fatty acid metabolism enzymes, particularly acyl-CoA synthetases.
Interactions with Acyl-CoA Synthetases
Research on Saccharomyces cerevisiae (baker's yeast) has provided valuable insights into how tetradecenoic acids interact with different acyl-CoA synthetases. These enzymes, also known as fatty acid activation proteins (Faaps), play critical roles in activating fatty acids for various metabolic processes .
Related Compounds in Metabolic Pathways
3-Tetradecenoic acid exists within a network of related fatty acid compounds that play roles in various metabolic pathways.
Relationship to Other Tetradecanoic Acid Derivatives
Two related compounds appearing in the search results are:
-
(R)-3-Hydroxy-tetradecanoic acid (HMDB0010731) - An intermediate in fatty acid biosynthesis, converted from 3-Oxo-tetradecanoic acid via fatty-acid synthase and 3-oxoacyl-[acyl-carrier-protein] reductase .
-
3-Oxotetradecanoic acid (HMDB0010730) - Another intermediate in fatty acid biosynthesis, converted from malonic acid via multiple enzymes including 3-oxoacyl-[acyl-carrier-protein] synthase .
These compounds illustrate the metabolic context in which 3-tetradecenoic acid exists, particularly in fatty acid synthesis and metabolism pathways.
Research Applications and Significance
The study of 3-tetradecenoic acid and its isomers has contributed to our understanding of fatty acid metabolism and enzyme specificity. Research has particularly focused on:
-
Understanding the molecular basis for enzyme substrate specificity, especially how subtle structural differences in fatty acids affect their recognition by metabolic enzymes .
-
Developing selective inhibitors of eukaryotic acyl-CoA synthetases, which could have potential applications in modulating fatty acid metabolism .
-
Exploring the relationship between fatty acid structure and biological function in various organisms.
Selective Enzyme Inhibition
Research has identified that triacsin C, a compound with structural similarities to certain trans-tetradecenoic acids, exhibits varying inhibitory effects on different Faap enzymes. The >25,000-fold range in inhibitory potency against the four Faaps suggests potential for developing selective inhibitors targeting specific fatty acid metabolism enzymes .
This selective inhibition could have implications for developing targeted approaches to modulate fatty acid metabolism in various biological contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume